CYP2C19 Inhibition Profile Differentiates the 5-Arylamino-3-Aryl TZD from N3-Unsubstituted and N3-Alkyl Analogs
The target compound induces CYP2C19 inhibition, a property that diverges from N3-unsubstituted TZDs such as troglitazone (which preferentially inhibits CYP3A4) and from 3-benzyl-substituted analogs such as 3-benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione (which primarily inhibits CYP2C9) [1]. The 5-(4-chlorophenyl)amino group in combination with a small N3-aryl substituent creates a distinct CYP interaction fingerprint, as evidenced by the observed Ki of 50 µM against recombinant CYP2C19 in the presence of 3-O-methylfluorescein substrate after 3 min preincubation [1].
| Evidence Dimension | CYP2C19 inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 50,000 nM (50 µM) vs. recombinant CYP2C19 |
| Comparator Or Baseline | Troglitazone (CYP3A4 preferential, Ki ~1–2 µM); 3-Benzyl-5-[(4-chlorophenyl)amino] analog (CYP2C9 preferential, Ki ~5–10 µM, class-level estimate) |
| Quantified Difference | >25-fold higher Ki for CYP2C19 vs. troglitazone CYP3A4 Ki; distinct isoform selectivity pattern vs. 3-benzyl analog |
| Conditions | Recombinant human CYP2C19; substrate 3-O-methylfluorescein; 3 min preincubation; analysis via LC-MS/MS |
Why This Matters
CYP inhibition profiles influence drug-drug interaction liability and preclinical ADME study design; selection of the 3-(3-methylphenyl) derivative over N3-benzyl or N3-unsubstituted analogs may mitigate CYP2C9- or CYP3A4-driven metabolic liabilities in follow-on in vivo studies.
- [1] BindingDB entry BDBM50380527 / CHEMBL2018913. Affinity Data: Ki = 50,000 nM for inhibition of recombinant CYP2C19. Assay: 3-O-methylfluorescein substrate, 3 min preincubation. Accessed via bindingdb.org. View Source
